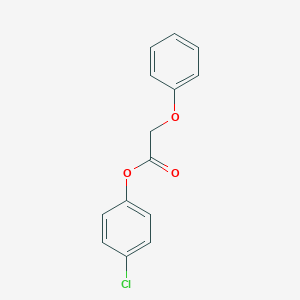
2-ethoxy-N-(2-ethylhexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-ethylhexyl)benzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946, and since then, it has become the most commonly used insect repellent worldwide. DEET is a colorless, odorless, and oily liquid that can be applied topically to the skin or clothing to repel mosquitoes, ticks, and other biting insects.
作用機序
The exact mechanism of action of 2-ethoxy-N-(2-ethylhexyl)benzamide is not fully understood. It is believed that 2-ethoxy-N-(2-ethylhexyl)benzamide interferes with the insects' ability to detect human odors by blocking the receptors in their antennae. This makes it difficult for the insects to locate and bite their hosts.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-ethylhexyl)benzamide has been shown to be safe for use on human skin and clothing. It is not absorbed through the skin and does not have any significant systemic effects. However, 2-ethoxy-N-(2-ethylhexyl)benzamide can cause skin irritation and allergic reactions in some individuals. It can also damage certain synthetic materials, such as plastics, rayon, and spandex.
実験室実験の利点と制限
2-ethoxy-N-(2-ethylhexyl)benzamide is a widely used insect repellent that has been extensively studied for its insect-repellent properties. It is effective against a wide range of insects and is relatively safe for use on human skin and clothing. However, 2-ethoxy-N-(2-ethylhexyl)benzamide can be expensive and difficult to obtain in large quantities. It can also be toxic to certain aquatic organisms, such as fish and amphibians.
将来の方向性
There are many potential future directions for research on 2-ethoxy-N-(2-ethylhexyl)benzamide. Some possible areas of investigation include:
1. Developing new and more effective insect repellents that are safer and less toxic than 2-ethoxy-N-(2-ethylhexyl)benzamide.
2. Studying the ecological impacts of 2-ethoxy-N-(2-ethylhexyl)benzamide on non-target organisms, such as fish and amphibians.
3. Investigating the potential use of 2-ethoxy-N-(2-ethylhexyl)benzamide as a crop protectant and as a repellent for livestock.
4. Exploring the mechanisms of action of 2-ethoxy-N-(2-ethylhexyl)benzamide and other insect repellents to better understand how they work and how they can be improved.
5. Developing new methods for synthesizing 2-ethoxy-N-(2-ethylhexyl)benzamide that are more efficient and environmentally friendly.
Conclusion:
2-ethoxy-N-(2-ethylhexyl)benzamide, or 2-ethoxy-N-(2-ethylhexyl)benzamide, is a widely used insect repellent that has been extensively studied for its insect-repellent properties. It is effective against a wide range of insects and is relatively safe for use on human skin and clothing. However, 2-ethoxy-N-(2-ethylhexyl)benzamide can be expensive and difficult to obtain in large quantities, and it can be toxic to certain aquatic organisms. There are many potential future directions for research on 2-ethoxy-N-(2-ethylhexyl)benzamide, including developing new and more effective insect repellents, studying the ecological impacts of 2-ethoxy-N-(2-ethylhexyl)benzamide, and exploring the mechanisms of action of 2-ethoxy-N-(2-ethylhexyl)benzamide and other insect repellents.
合成法
The synthesis of 2-ethoxy-N-(2-ethylhexyl)benzamide involves the reaction of 2-ethylhexanol with phosgene to form 2-ethylhexyl chloroformate, which is then reacted with aniline to form 2-ethoxy-N-(2-ethylhexyl)benzamide. This method is a well-established process that has been used for many years to produce 2-ethoxy-N-(2-ethylhexyl)benzamide in large quantities.
科学的研究の応用
2-ethoxy-N-(2-ethylhexyl)benzamide has been extensively studied for its insect-repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. 2-ethoxy-N-(2-ethylhexyl)benzamide works by interfering with the insects' ability to detect human odors, making it difficult for them to locate and bite their hosts. 2-ethoxy-N-(2-ethylhexyl)benzamide has also been studied for its potential use as a crop protectant and as a repellent for livestock.
特性
分子式 |
C17H27NO2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
2-ethoxy-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C17H27NO2/c1-4-7-10-14(5-2)13-18-17(19)15-11-8-9-12-16(15)20-6-3/h8-9,11-12,14H,4-7,10,13H2,1-3H3,(H,18,19) |
InChIキー |
AQRWVWGRNLMOOX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1OCC |
正規SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



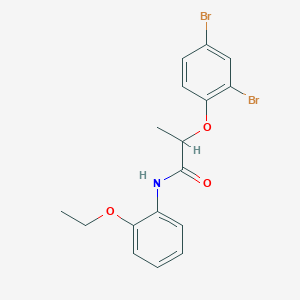

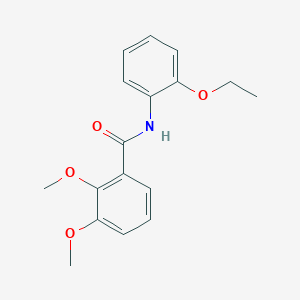
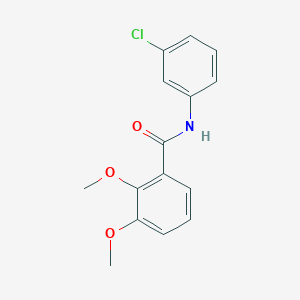

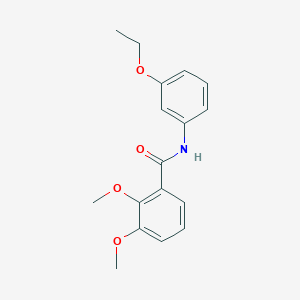
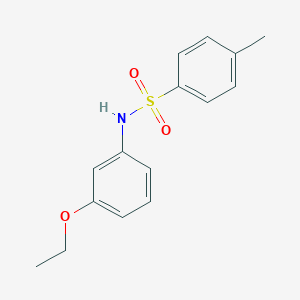

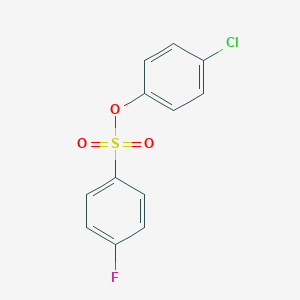
![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
